N-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the furan and carboxamide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling with the furan-2-carboxamide moiety. One common method involves the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. This is followed by coupling with furan-2-carboxylic acid using coupling reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of target activity. Pathways involved may include inhibition of bacterial cell wall synthesis or interference with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar in structure but contains a pyrazine ring instead of an oxadiazole ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole ring and exhibits different biological activities.
Uniqueness
N-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-13-4-6-14(7-5-13)18-22-20(26-23-18)15-8-10-16(11-9-15)21-19(24)17-3-2-12-25-17/h2-12H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBNEBVFVMGMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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